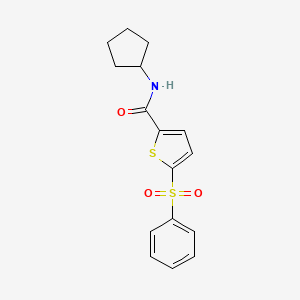![molecular formula C17H17N5O2 B7548469 5-(6-Methoxy-3-pyridyl)-3-[2-(1-pyrrolidinyl)-4-pyridyl]-1,2,4-oxadiazole](/img/structure/B7548469.png)
5-(6-Methoxy-3-pyridyl)-3-[2-(1-pyrrolidinyl)-4-pyridyl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-Methoxy-3-pyridyl)-3-[2-(1-pyrrolidinyl)-4-pyridyl]-1,2,4-oxadiazole, also known as MPO, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a heterocyclic compound that belongs to the oxadiazole family, and it has been shown to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 5-(6-Methoxy-3-pyridyl)-3-[2-(1-pyrrolidinyl)-4-pyridyl]-1,2,4-oxadiazole is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes involved in the inflammatory response, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has also been shown to induce apoptosis in cancer cells, and it has been suggested that this is due to its ability to activate the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and it has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO). This compound has also been shown to modulate the activity of various transcription factors, including NF-κB and AP-1.
Avantages Et Limitations Des Expériences En Laboratoire
5-(6-Methoxy-3-pyridyl)-3-[2-(1-pyrrolidinyl)-4-pyridyl]-1,2,4-oxadiazole has several advantages for use in laboratory experiments. It is readily available and can be synthesized using relatively simple methods. This compound is also stable under a wide range of conditions, making it suitable for use in a variety of assays. However, there are also some limitations associated with the use of this compound. It can be toxic at high concentrations, and its effects can be difficult to interpret in complex biological systems.
Orientations Futures
There are several future directions for research on 5-(6-Methoxy-3-pyridyl)-3-[2-(1-pyrrolidinyl)-4-pyridyl]-1,2,4-oxadiazole. One area of interest is the development of analogs with improved pharmacological properties. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infection. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to better understand its effects on complex biological systems.
Méthodes De Synthèse
The synthesis of 5-(6-Methoxy-3-pyridyl)-3-[2-(1-pyrrolidinyl)-4-pyridyl]-1,2,4-oxadiazole can be achieved through a variety of methods, including the reaction of 6-methoxy-3-pyridyl hydrazine with 2-(1-pyrrolidinyl)-4-pyridinecarboxaldehyde, followed by cyclization with triethyl orthoformate. Another method involves the reaction of 6-methoxy-3-pyridyl hydrazine with 2-(1-pyrrolidinyl)-4-pyridinecarboxylic acid, followed by cyclization with phosphoryl chloride.
Applications De Recherche Scientifique
5-(6-Methoxy-3-pyridyl)-3-[2-(1-pyrrolidinyl)-4-pyridyl]-1,2,4-oxadiazole has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been studied for its potential as an anti-microbial agent, and it has been shown to possess activity against a wide range of bacterial and fungal pathogens.
Propriétés
IUPAC Name |
5-(6-methoxypyridin-3-yl)-3-(2-pyrrolidin-1-ylpyridin-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-23-15-5-4-13(11-19-15)17-20-16(21-24-17)12-6-7-18-14(10-12)22-8-2-3-9-22/h4-7,10-11H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHPXLSAUITINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=NC(=NO2)C3=CC(=NC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzoyl-4-[(5-pyridin-3-yl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B7548391.png)

![3-[(2-Fluorobenzyl)oxy]-1-(2-naphthylsulfonyl)azetidine](/img/structure/B7548416.png)
methanone](/img/structure/B7548420.png)
![2-chloro-N-[2-(5-phenyl-1H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B7548430.png)
![N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide](/img/structure/B7548434.png)

![3-[3-methyl-4-(4-methylpiperidin-1-yl)isoxazolo[5,4-d]pyrimidin-6-yl]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B7548447.png)
![3-methyl-5-(2-oxo-2-piperidin-1-ylethyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B7548455.png)
![5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B7548462.png)
![Furan-2-yl-(4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)methanone](/img/structure/B7548481.png)
![1-pyrrolidinyl(4H-thieno[3,2-c]chromen-2-yl)methanone](/img/structure/B7548488.png)
![N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B7548491.png)
![N-[2-(4-propylpiperazin-1-yl)ethyl]-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide](/img/structure/B7548492.png)